molecular formula C5H6N2O B13121829 2,3-Dihydropyrazolo[5,1-b]oxazole

2,3-Dihydropyrazolo[5,1-b]oxazole

Katalognummer: B13121829
Molekulargewicht: 110.11 g/mol
InChI-Schlüssel: BBSSEVYJISPIML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole and an oxazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized heterocycles .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydropyrazolo[5,1-b]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

    Pyrazole: A five-membered ring containing two nitrogen atoms.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with different positioning of the nitrogen and oxygen atoms.

Uniqueness: 2,3-Dihydropyrazolo[5,1-b]oxazole is unique due to its fused ring system, which combines the properties of both pyrazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .

Eigenschaften

Molekularformel

C5H6N2O

Molekulargewicht

110.11 g/mol

IUPAC-Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C5H6N2O/c1-2-6-7-3-4-8-5(1)7/h1-2H,3-4H2

InChI-Schlüssel

BBSSEVYJISPIML-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC=NN21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.